molecular formula C10H13NO2 B13231208 5-(2-Methylpyrrolidin-1-yl)furan-2-carbaldehyde

5-(2-Methylpyrrolidin-1-yl)furan-2-carbaldehyde

Cat. No.: B13231208
M. Wt: 179.22 g/mol
InChI Key: JWJCLJSALYFQTK-UHFFFAOYSA-N
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Description

5-(2-Methylpyrrolidin-1-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C10H13NO2 It is a derivative of furan, a heterocyclic aromatic compound, and contains a pyrrolidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpyrrolidin-1-yl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 2-methylpyrrolidine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethyl acetate . The process may involve the use of catalysts or reagents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpyrrolidin-1-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol .

Scientific Research Applications

5-(2-Methylpyrrolidin-1-yl)furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Methylpyrrolidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methylpiperidin-1-yl)furan-2-carbaldehyde
  • 5-(1-Piperidyl)furan-2-carbaldehyde
  • Furan-2-carbaldehyde derivatives

Uniqueness

5-(2-Methylpyrrolidin-1-yl)furan-2-carbaldehyde is unique due to the presence of the 2-methylpyrrolidine moiety, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and can influence its reactivity and interactions in various applications .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

5-(2-methylpyrrolidin-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C10H13NO2/c1-8-3-2-6-11(8)10-5-4-9(7-12)13-10/h4-5,7-8H,2-3,6H2,1H3

InChI Key

JWJCLJSALYFQTK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C2=CC=C(O2)C=O

Origin of Product

United States

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